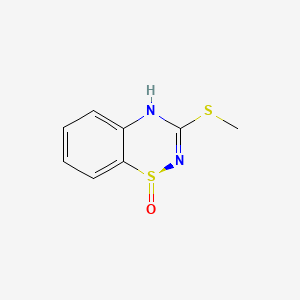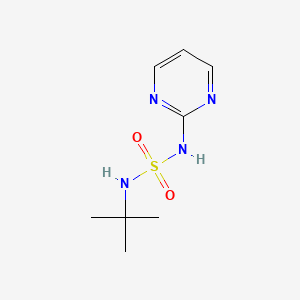![molecular formula C18H15N5O5 B5517694 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5517694.png)
2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate is a useful research compound. Its molecular formula is C18H15N5O5 and its molecular weight is 381.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.10731860 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Activity and Theoretical Insights
2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM), a derivative closely related to the compound of interest, has been synthesized and analyzed for its antioxidant activity, spectroscopic properties, electronic features, and thermodynamic properties. The Schiff base synthesized from 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits significant antioxidant activities as assessed by various techniques. Detailed theoretical and experimental studies, including density functional theory (DFT) calculations, have offered insights into its molecular structure, vibrational frequencies, and electronic absorption. This research provides a foundation for the potential use of these compounds in developing materials with antioxidant properties, highlighting their relevance in scientific research related to health and materials science (Medetalibeyoglu, 2021).
Synthesis and Characterization for Antimicrobial Applications
Research on imino-4-methoxyphenol thiazole derived Schiff base ligands, which share structural similarities with the queried compound, shows their synthesis, spectral characterization, and potential antimicrobial activity. These compounds, synthesized from 2-amino-5-nitrothiazole and 2-amino-5-ethyl-1,3,4-thiadiazole, were characterized using UV-visible, 1H, 13C-NMR, and MS techniques. They demonstrated moderate activity against specific bacteria and fungi strains, indicating a possible application in developing new antimicrobial agents (Vinusha et al., 2015).
Applications in Sensing and Detection Technologies
Phenyl thiadiazole-based Schiff base chemosensors, including derivatives structurally related to the target compound, have been developed for the selective and sensitive detection of metal ions such as Al3+. These chemosensors exhibit quick responses and high selectivity, indicating their potential application in environmental monitoring, water treatment, and analytical chemistry to detect metal ions in various media. The comprehensive experimental and theoretical studies, including DFT and TD-DFT calculations, support their utility in detecting and quantifying metal ions (Manna, Chowdhury, & Patra, 2020).
Nonlinear Optical (NLO) and Thermodynamic Properties
The study on 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate also delves into its nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The compound displays exceptional NLO properties, suggesting its potential as a building block for nonlinear optical materials. Such materials are pivotal in the development of optical switches, modulators, and other devices that are fundamental to telecommunications and information processing technologies (Medetalibeyoglu, 2021).
作用機序
特性
IUPAC Name |
[2-ethoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5/c1-2-27-17-8-13(10-21-22-11-19-20-12-22)6-7-16(17)28-18(24)14-4-3-5-15(9-14)23(25)26/h3-12H,2H2,1H3/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRJRIMOUHFTKA-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5517627.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5517632.png)

![methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5517644.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5517662.png)

![1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5517674.png)
![3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5517702.png)
![5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)

![4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)

![N-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5517726.png)
